molecular formula C16H17FN4O4S2 B2927379 5-fluoro-2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide CAS No. 1203341-78-9

5-fluoro-2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2927379
CAS RN: 1203341-78-9
M. Wt: 412.45
InChI Key: DIOVEWGLSJEYLA-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17FN4O4S2 and its molecular weight is 412.45. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Derivatives in Scientific Research

Synthesis and Biological Evaluation

Sulfonamide derivatives have been synthesized and evaluated for their potential as inhibitors of various enzymes, showing significant biological activity. For instance, studies have demonstrated the synthesis of sulfonamide compounds as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process. These compounds offer a potential therapeutic approach for conditions like rheumatoid arthritis and osteoarthritis without focusing on drug dosage or side effects (Hashimoto et al., 2002).

Photodynamic Therapy Applications

Another study explored the synthesis of zinc phthalocyanine derivatives substituted with sulfonamide groups for their use in photodynamic therapy (PDT). These compounds have shown remarkable potential due to their good fluorescence properties and high singlet oxygen quantum yield, essential for the treatment of cancer via PDT (Pişkin et al., 2020).

Anticancer Activities

The development of sulfonamide derivatives as anticancer agents has been a significant area of research. Some compounds have been found to exhibit potent inhibitory activities against various cancer cell lines, providing insights into the development of new therapeutic agents (Tsai et al., 2016).

Material Science and Polymer Chemistry

Research has also extended into material science, where sulfonamide derivatives have been utilized in the synthesis of novel copolymers for applications such as UV protection, antimicrobial coatings for textiles, and more. This demonstrates the versatility of sulfonamide compounds beyond biological applications, showing their potential in creating innovative materials with enhanced properties (Awadallah et al., 2021).

properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O4S2/c1-20-15(13-4-3-9-26-13)19-21(16(20)22)8-7-18-27(23,24)14-10-11(17)5-6-12(14)25-2/h3-6,9-10,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOVEWGLSJEYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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